molecular formula C16H11Cl2NOS B2406465 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole CAS No. 339019-68-0

5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole

Cat. No. B2406465
CAS RN: 339019-68-0
M. Wt: 336.23
InChI Key: OFQGKZIKVJAFOB-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole (DCPMI) is a synthetic compound of the isoxazole family that has been studied for its potential applications in scientific research. DCPMI is a white, odorless crystalline solid that is insoluble in water and has a melting point of 180-181 °C. It is of interest to researchers due to its unique properties, including its ability to act as a ligand to bind to metal ions, and its potential use as a fluorescent probe for biological imaging.

Scientific Research Applications

Synthesis and Fungicidal Activity

  • Isoxazole compounds, closely related to 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole, have been studied for their synthesis and fungicidal activity. These compounds show potential in agricultural applications as fungicides (Konopíková, Fišera, & Prónayová, 1992).

Herbicide Bioavailability in Soils

  • Research on isoxaflutole, a compound similar to 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole, provides insights into the bioavailability of certain herbicides in soils with different textures. This is important for understanding the environmental impact and efficacy of these compounds in agricultural settings (Inoue et al., 2009).

Tautomerism in Heteroaromatic Compounds

  • The tautomerism of heteroaromatic compounds, including isoxazoles, has been explored. This research is fundamental in the field of organic chemistry, particularly in understanding the chemical behavior of isoxazoles (Boulton & Katritzky, 1961).

Novel Bioactivation Mechanism of Phenyl Methyl-Isoxazoles

  • A study on phenyl methyl-isoxazole derivatives, closely related to the chemical , has identified a novel bioactivation mechanism for the formation of reactive metabolites. This research is significant in pharmacology and toxicology, contributing to the understanding of drug metabolism and potential toxicity (Bylund et al., 2012).

Antibacterial Properties of Isoxazole Conjugates

  • Isoxazole conjugates have been synthesized and evaluated for their antibacterial properties. This suggests the potential of 5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole in contributing to the development of new antibacterial agents (Prashanthi, Babu, & Rani, 2021).

properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-(phenylsulfanylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c17-14-7-6-11(8-15(14)18)16-9-12(19-20-16)10-21-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQGKZIKVJAFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole

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